1,4-Dioxaspiro[4.5]decane-6-carbonitrile
CAS No.:
Cat. No.: VC17455114
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Dioxaspiro[4.5]decane-6-carbonitrile -](/images/structure/VC17455114.png)
Specification
Molecular Formula | C9H13NO2 |
---|---|
Molecular Weight | 167.20 g/mol |
IUPAC Name | 1,4-dioxaspiro[4.5]decane-6-carbonitrile |
Standard InChI | InChI=1S/C9H13NO2/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h8H,1-6H2 |
Standard InChI Key | GRBKKTHRFCXLDR-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(C(C1)C#N)OCCO2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s spirocyclic structure consists of two fused rings: a 1,4-dioxane ring (a six-membered cyclic ether with two oxygen atoms) and a cyclohexane ring, sharing a single spiro carbon atom. The nitrile group (-C≡N) at position 6 introduces polarity and reactivity, distinguishing it from related spiro compounds .
Physicochemical Properties
Key properties derived from experimental data include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₃NO₂ |
Molecular Weight | 167.21 g/mol |
Exact Mass | 167.095 g/mol |
Topological Polar Surface Area | 42.25 Ų |
LogP (Partition Coefficient) | 1.44 |
HS Code | 2932999099 |
The moderate LogP value suggests balanced lipophilicity, potentially favorable for drug permeability, while the polar surface area indicates limited solubility in aqueous media .
Synthesis and Industrial Production
Industrial Scalability
Industrial production would prioritize cost-effective catalysts (e.g., p-toluenesulfonic acid) and solvent systems (e.g., toluene or dichloromethane) to optimize yield. Continuous-flow reactors might enhance efficiency, though purification challenges (e.g., removing stereoisomers) remain a hurdle .
Future Research Directions
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Pharmacological Screening: Prioritize in vitro assays to evaluate cytotoxicity and selectivity against cancer cell lines.
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Stereochemical Studies: Resolve racemic mixtures via chiral chromatography to isolate bioactive enantiomers.
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Green Synthesis: Explore biocatalytic routes using nitrile hydratases to improve sustainability .
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